molecular formula C12H12O3S B12605291 3-(Benzoyloxy)tetrahydro-2H-thiopyran-4-one

3-(Benzoyloxy)tetrahydro-2H-thiopyran-4-one

Cat. No.: B12605291
M. Wt: 236.29 g/mol
InChI Key: FPPAVZJTBWKEOB-UHFFFAOYSA-N
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Description

3-(Benzoyloxy)tetrahydro-2H-thiopyran-4-one is a heterocyclic compound containing sulfur It is a derivative of tetrahydro-2H-thiopyran-4-one, where a benzoyloxy group is attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

    Intramolecular Dieckmann Condensation: This method involves the condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide (NaOMe) or sodium hydride (NaH).

    Addition of Hydrogen Sulfide: Another method involves the double addition of hydrogen sulfide or sodium sulfide to divinyl ketones.

Industrial Production Methods

Industrial production methods for 3-(Benzoyloxy)tetrahydro-2H-thiopyran-4-one are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Sodium Methoxide (NaOMe): Used in intramolecular Dieckmann condensation.

    Sodium Hydride (NaH): Used for alkylation and arylation reactions.

    Sulfuric Acid (H₂SO₄): Used for hydrolysis and decarboxylation.

    Hydrogen Sulfide (H₂S): Used in addition reactions with divinyl ketones.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(Benzoyloxy)tetrahydro-2H-thiopyran-4-one is not well-documented. similar compounds exert their effects through interactions with various molecular targets, including enzymes and receptors. The sulfur atom in the thiopyran ring can participate in redox reactions, potentially leading to the formation of reactive intermediates that interact with biological molecules .

Properties

Molecular Formula

C12H12O3S

Molecular Weight

236.29 g/mol

IUPAC Name

(4-oxothian-3-yl) benzoate

InChI

InChI=1S/C12H12O3S/c13-10-6-7-16-8-11(10)15-12(14)9-4-2-1-3-5-9/h1-5,11H,6-8H2

InChI Key

FPPAVZJTBWKEOB-UHFFFAOYSA-N

Canonical SMILES

C1CSCC(C1=O)OC(=O)C2=CC=CC=C2

Origin of Product

United States

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